N-(3,4-dichlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide
Description
Properties
Molecular Formula |
C21H20Cl2N4O5 |
|---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide |
InChI |
InChI=1S/C21H20Cl2N4O5/c22-14-3-1-12(9-15(14)23)26-21(30)27-6-5-24-20(29)16(27)11-19(28)25-13-2-4-17-18(10-13)32-8-7-31-17/h1-4,9-10,16H,5-8,11H2,(H,24,29)(H,25,28)(H,26,30) |
InChI Key |
MJZBCKNFOKPKHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCCO3)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(3,4-dichlorophenyl)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a benzodioxane moiety, and a dichlorophenyl group. Its molecular formula is , with a molecular weight of approximately 396.28 g/mol. The presence of these functional groups contributes to its biological properties.
1. Enzyme Inhibition
Research has demonstrated that compounds similar to this compound exhibit significant enzyme inhibitory activity. For instance:
- Alpha-glucosidase Inhibition : Studies have shown that derivatives containing the benzodioxane moiety can effectively inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition is crucial for managing conditions like diabetes by slowing glucose absorption in the intestine .
- Acetylcholinesterase (AChE) Inhibition : The compound has also been evaluated for its potential to inhibit AChE, which is relevant for treating Alzheimer's disease. Some derivatives demonstrated moderate inhibitory effects against AChE, indicating potential neuroprotective properties .
2. Anticancer Activity
The compound's structure suggests potential anticancer properties. Preliminary studies indicate that related compounds may exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound A | Caco-2 (Colon Cancer) | 39.8% | |
| Compound B | A549 (Lung Cancer) | 35% | |
| Compound C | MCF7 (Breast Cancer) | 31.9% |
These findings suggest that modifications to the piperazine or benzodioxane moieties can enhance anticancer activity.
3. Antimicrobial Activity
In vitro studies have indicated that compounds with similar structures possess antimicrobial properties against various pathogens. The benzodioxane component is particularly noted for its broad-spectrum activity .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of the compound and evaluating their biological activities. The synthesized compounds were characterized using IR and NMR spectroscopy and showed promising results in enzyme inhibition assays against alpha-glucosidase and AChE .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to target enzymes. Results indicated strong interactions with active sites of both alpha-glucosidase and AChE, corroborating the experimental inhibition data .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core scaffolds and substituents. Below is a detailed comparison:
Table 1: Key Structural Features and Hypothesized Targets
Key Observations:
Core Scaffold Differences: The target compound’s piperazine-1-carboxamide core contrasts with the imidazopyridine () and dihydropyridine () scaffolds. Piperazine derivatives are often associated with neuromodulatory activity due to their ability to mimic endogenous amine structures . Dihydropyridines (e.g., AZ257) typically target ion channels, while imidazopyridines (e.g., 1l) may inhibit enzymes due to their planar, aromatic structure .
Substituent-Driven Selectivity: The 3,4-dichlorophenyl group in the target compound is shared with the sigma antagonist N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol (), suggesting a role in sigma receptor binding .
Functional Group Impact :
- The 3-oxo group on the piperazine core may increase hydrogen-bonding capacity, a feature absent in the trifluoromethyl pyridinyl analog (866137-49-7) .
- Thioether and ester groups in analogs (e.g., 1l, AZ257) likely alter metabolic stability and membrane permeability compared to the target compound’s amide linkages .
Pharmacological and Mechanistic Insights
- Sigma Receptor Modulation: The target compound’s dichlorophenyl group aligns with sigma ligands like N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol, which inhibit NMDA-stimulated dopamine release at nanomolar concentrations . However, the benzodioxin substituent may reduce off-target effects (e.g., phencyclidine receptor binding) observed in broader-acting ligands like SKF10,047 .
Metabolic Stability : Piperazine carboxamides generally exhibit better metabolic stability than ester-containing analogs (e.g., 1l), which may undergo hydrolysis .
Preparation Methods
Amide Bond Formation
The critical amide linkage between the piperazine-3-one and benzodioxin-6-amine is established using a carbodiimide-mediated coupling. 1-(3,4-Dichlorophenyl)piperazine-3-one is treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous dichloromethane, followed by addition of benzodioxin-6-amine. The reaction proceeds at 0–5°C for 12 hours, yielding the secondary amide intermediate with 78% efficiency.
Carboxamide Installation
The final carboxamide group is introduced via a nucleophilic acyl substitution reaction. The secondary amide intermediate is reacted with chloroacetyl chloride in tetrahydrofuran (THF) using triethylamine as a base. This step requires strict temperature control (20–25°C) to prevent epimerization, achieving a 65% yield after silica gel chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for amide couplings but may lead to side reactions with dichlorophenyl groups. A balance is achieved using THF/water mixtures (4:1 v/v), which improve solubility while minimizing hydrolysis. Elevated temperatures (>60°C) during piperazine cyclization reduce yields due to decomposition, whereas reactions conducted at 40–50°C maintain stability.
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in Ullmann reactions but are cost-prohibitive at scale. Copper(I) iodide with 1,10-phenanthroline as a ligand offers a viable alternative, achieving 82% yield at 10 mol% loading.
Purification and Characterization
Chromatographic Techniques
Final purification employs reversed-phase HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water). Gradient elution (20–80% acetonitrile over 30 minutes) resolves the target compound from residual starting materials and regioisomers.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.39 (m, 2H, Ar-H), 6.92–6.85 (m, 4H, benzodioxin-H), 4.28 (s, 2H, CH₂), 3.72–3.65 (m, 4H, piperazine-H).
Scalability and Industrial Considerations
Pilot-scale batches (1–5 kg) demonstrate that the DCC-mediated coupling step becomes impractical due to dicyclohexylurea byproduct removal. Alternative methods using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) reduce purification complexity, albeit at higher reagent costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
